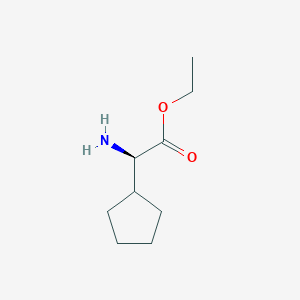

Ethyl (R)-2-amino-2-cyclopentylacetate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-2-cyclopentylacetate |

InChI |

InChI=1S/C9H17NO2/c1-2-12-9(11)8(10)7-5-3-4-6-7/h7-8H,2-6,10H2,1H3/t8-/m1/s1 |

InChI Key |

QIHMFSRVNXGXQC-MRVPVSSYSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H](C1CCCC1)N |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)N |

Origin of Product |

United States |

Synthesis Strategies for Ethyl R 2 Amino 2 Cyclopentylacetate

Classical and Modern Chemical Synthesis Methods

The synthesis of ethyl (R)-2-amino-2-cyclopentylacetate can also be achieved through various established chemical reactions. These methods often produce a racemic mixture first, which then requires resolution.

Esterification Reactions of Amino Acids or Precursors

The final step in many synthetic routes is the esterification of the precursor, (R)-2-amino-2-cyclopentylacetic acid. The most common method is the Fischer esterification. This reaction involves heating the amino acid in ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride (HCl) or sulfuric acid (H₂SO₄). The acid protonates the carboxylic acid group, making it more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is reversible, and excess ethanol is typically used to drive the equilibrium towards the ester product.

Alternatively, methods using reagents like thionyl chloride (SOCl₂) or chlorosulphonic acid can be used to first convert the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ethanol to form the ethyl ester. nih.gov

Nucleophilic Addition Reactions in Cyclopentanone Derivatives

The Strecker synthesis is a classical method for producing α-amino acids from a carbonyl compound. wikipedia.orgnrochemistry.com This pathway begins with cyclopentanone.

Imine Formation: Cyclopentanone reacts with ammonia (B1221849) to form a cyclopentanimine (B1611337) intermediate.

Cyanide Addition: A cyanide source, such as potassium cyanide (KCN), acts as a nucleophile and attacks the imine carbon to form 2-amino-2-cyclopentylcarbonitrile. organic-chemistry.orgmasterorganicchemistry.com

Nitrile Hydrolysis: The resulting aminonitrile is then hydrolyzed under strong acidic or basic conditions to yield the racemic 2-amino-2-cyclopentylacetic acid.

Esterification and Resolution: The racemic acid is then esterified as described previously, and the resulting racemic ester is resolved to isolate the desired (R)-enantiomer.

Derivatization from Related Cyclopentane (B165970) Carboxylic Acid Systems

An alternative approach starts from a pre-existing cyclopentane carboxylic acid derivative, such as ethyl 2-oxocyclopentanecarboxylate. rsc.orgguidechem.com This β-keto ester serves as a key precursor for introducing the amino group.

The primary method for this conversion is reductive amination . The keto group of ethyl 2-oxocyclopentanecarboxylate is reacted with ammonia or an ammonia source (e.g., ammonium (B1175870) acetate) to form an enamine or imine intermediate in situ. This intermediate is then reduced using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. This one-pot reaction directly yields racemic ethyl 2-amino-2-cyclopentylacetate. The final product must then be subjected to kinetic resolution to obtain the pure (R)-enantiomer.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing both chemical yield and enantiomeric purity in the synthesis of this compound.

For enzymatic kinetic resolutions , key variables include the choice of lipase, acyl donor, solvent, and temperature. frontiersin.org For example, CALB often shows high selectivity. The use of an irreversible acyl donor like isopropenyl acetate (B1210297) can prevent the reverse reaction and lead to higher enantiomeric excess (ee) of the product. Solvents are chosen based on their ability to maintain enzyme activity while solubilizing the substrate; non-polar solvents like hexane (B92381) or toluene (B28343) are common. Temperature is a critical factor, as higher temperatures increase the reaction rate but can lead to enzyme denaturation. mdpi.com

| Parameter | Variation | Effect on Yield / Enantioselectivity (ee) |

| Enzyme Loading | Increasing concentration | Increases initial reaction rate but can lead to higher costs. |

| Temperature | Low (e.g., 30°C) vs. High (e.g., 60°C) | Lower temperature may improve selectivity (ee) but decrease rate; higher temperature increases rate but may reduce selectivity and enzyme stability. |

| Solvent Polarity | Hexane (non-polar) vs. THF (polar) | Non-polar solvents generally lead to higher enzyme activity and selectivity compared to more polar solvents. |

| Acyl Donor | Ethyl acetate vs. Isopropenyl acetate | Irreversible donors (isopropenyl acetate) can lead to higher conversions and product ee. |

For chemical synthesis steps like reductive amination, optimization involves controlling the stoichiometry of reagents, pH, choice of reducing agent, and reaction time. For instance, in the reductive amination of ethyl 2-oxocyclopentanecarboxylate, maintaining a slightly acidic pH (around 6) is often optimal for both imine formation and the stability of the reducing agent. The choice of reducing agent can influence selectivity and yield. Catalytic hydrogenation may offer a greener alternative to borohydride (B1222165) reagents. Careful monitoring of the reaction progress by techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is essential to determine the optimal reaction time and maximize the yield of the desired product.

Stereochemical Characterization and Enantiomeric Purity Assessment of Ethyl R 2 Amino 2 Cyclopentylacetate

Analytical Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Several advanced analytical techniques are utilized to quantify the ee of Ethyl (R)-2-amino-2-cyclopentylacetate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the direct separation and quantification of enantiomers. nih.goveijppr.com The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For amino acid esters like this compound, polysaccharide-based CSPs are particularly effective. nih.gov

These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, create a chiral environment where transient diastereomeric complexes are formed with the analyte enantiomers. eijppr.comresearchgate.net The stability of these complexes differs between the (R) and (S) enantiomers due to steric and electronic interactions (e.g., hydrogen bonding, dipole-dipole interactions, and π-π stacking), resulting in their chromatographic separation. eijppr.com

A typical analysis would involve dissolving the sample in a suitable mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695). researchgate.net The separation performance is highly dependent on the specific CSP, mobile phase composition, and flow rate.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Ethyl 2-amino-2-cyclopentylacetate Enantiomers

| Parameter | Condition |

|---|---|

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Retention Time (R)-enantiomer | ~ 8.5 min |

| Retention Time (S)-enantiomer | ~ 10.2 min |

| Separation Factor (α) | 1.20 |

Note: Data are representative and may vary based on the specific instrument and experimental conditions.

The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers in the chromatogram using the formula: ee (%) = |(AR - AS) / (AR + AS)| x 100.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency alternative for enantiomeric separation, requiring minimal sample and solvent consumption. chromatographyonline.com In CE, separation is achieved by adding a chiral selector to the background electrolyte (running buffer). creative-proteomics.com The two enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes exhibit different electrophoretic mobilities, leading to their separation. nih.gov

For amino acid esters, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors. creative-proteomics.comnih.gov The hydrophobic inner cavity and hydrophilic outer surface of CDs allow for inclusion complexation with the cyclopentyl ring of the analyte, while interactions with the amino and ester groups at the rim of the CD contribute to chiral recognition. Other selectors like chiral crown ethers or ligand-exchange systems involving metal complexes can also be employed. chromatographyonline.comnih.gov

Table 2: Representative Capillary Electrophoresis Conditions for Enantioseparation

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |

| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin |

| Applied Voltage | +25 kV |

| Temperature | 20°C |

| Detection | UV at 210 nm |

| Migration Order | Typically, the (R)-enantiomer migrates faster than the (S)-enantiomer |

The choice of chiral selector, its concentration, the pH of the buffer, and the applied voltage are critical parameters that must be optimized to achieve baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess by making the chemically equivalent nuclei of two enantiomers magnetically non-equivalent. This is achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR sample. researchgate.netacs.org The CSA or CSR forms rapidly exchanging, transient diastereomeric complexes with the analyte enantiomers. acs.org Since these diastereomeric complexes have different magnetic environments, the corresponding nuclei in the two enantiomers will resonate at slightly different frequencies, resulting in separate signals in the NMR spectrum. libretexts.org

For this compound, lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) or chiral acids like (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) can be effective. acs.org The chemical shift difference (ΔΔδ) between the signals of the two enantiomers allows for their direct integration, from which the enantiomeric excess can be accurately calculated. High-field NMR instruments enhance the resolution of these closely spaced signals. tcichemicals.com

Reactivity and Mechanistic Investigations of Ethyl R 2 Amino 2 Cyclopentylacetate

Transformations Involving the Ester Functionality

The ethyl ester group is a key site for transformations, enabling the modification of the carboxyl end of the molecule. These reactions are fundamental for converting the ester into a carboxylic acid or an alcohol, which are often necessary intermediates for further synthetic steps, such as peptide synthesis.

Hydrolysis: The ester functionality of Ethyl (R)-2-amino-2-cyclopentylacetate can be hydrolyzed to the corresponding carboxylic acid, (R)-2-amino-2-cyclopentylacetic acid. This reaction can be catalyzed by acids or bases, or mediated by enzymes. Base-catalyzed hydrolysis, or saponification, is common but must be carefully controlled to avoid side reactions. Enzymatic hydrolysis offers a milder and highly selective alternative. Enzymes like acylase I are known to catalyze the enantioselective hydrolysis of N-acyl L-amino acids, demonstrating the potential for biocatalytic approaches in the kinetic resolution of similar compounds. harvard.edu

Transesterification: This process involves converting the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) under acidic conditions would yield Mthis compound. This reaction is often driven to completion by using the new alcohol as a solvent. researchgate.netbiofueljournal.com Studies on the transesterification of glycerol (B35011) with ethyl acetate (B1210297) have demonstrated the effectiveness of various acid catalysts, such as sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like Amberlyst resins. researchgate.netbiofueljournal.com

| Transformation | Reagents/Catalysts | Typical Conditions | Product |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH, KOH, or LiOH in H₂O/Solvent | Room temperature to reflux | (R)-2-amino-2-cyclopentylacetic acid salt |

| Acid-Catalyzed Hydrolysis | HCl or H₂SO₄ in H₂O | Reflux | (R)-2-amino-2-cyclopentylacetic acid salt |

| Transesterification | New Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | New Ester (e.g., Methyl ester) |

The ester group can be reduced to a primary alcohol, yielding (R)-2-amino-2-cyclopentylmethanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. Careful workup is required to neutralize the reactive aluminum species and protonate the resulting alkoxide and amine. Alternative reducing agents such as lithium borohydride (LiBH₄) can also be employed, sometimes offering better selectivity in the presence of other functional groups.

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | Highly reactive, non-selective, requires careful handling. |

| Lithium borohydride (LiBH₄) | THF, Diethyl Ether | Milder than LiAlH₄, can offer better selectivity. |

Reactions at the α-Amino Group

The primary amine at the α-position is a nucleophilic center that readily participates in a wide range of reactions. These transformations are crucial for incorporating the amino acid into larger molecules, particularly peptides.

To prevent the amine group from undergoing unwanted side reactions during synthesis, it is often temporarily "protected" with a chemical moiety. masterorganicchemistry.com The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease with which it can be removed. masterorganicchemistry.comthieme-connect.de

Boc (tert-butyloxycarbonyl) Group : This is one of the most common amine protecting groups, installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.com The Boc group is stable under basic and nucleophilic conditions but is easily removed with strong acids like trifluoroacetic acid (TFA). reddit.comresearchgate.net

Cbz (Carboxybenzyl) Group : Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic conditions but can be removed by catalytic hydrogenation (e.g., H₂ over Pd/C). masterorganicchemistry.com

Fmoc (9-fluorenylmethoxycarbonyl) Group : The Fmoc group is widely used in solid-phase peptide synthesis. researchgate.net It is stable to acidic conditions but is cleaved by mild bases, such as piperidine, via an E1cb mechanism. thieme-connect.de This orthogonality to acid-labile groups like Boc is a key advantage in complex syntheses. thieme-connect.de

| Protecting Group | Protection Reagent | Deprotection Condition | Key Feature |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA in DCM) reddit.com | Acid-labile, base-stable |

| Cbz (Carboxybenzyl) | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com | Acid-stable, removed by reduction |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Basic (e.g., 20% Piperidine in DMF) thieme-connect.de | Base-labile, acid-stable |

Acylation: The primary amine of this compound can be acylated by reacting it with acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction forms an amide bond. For example, treatment with acetyl chloride in the presence of a non-nucleophilic base would yield Ethyl (R)-2-acetamido-2-cyclopentylacetate. Highly reactive acylating agents, such as ethyl thioltrifluoroacetate, have been used for the acylation of amino acids in aqueous solutions. escholarship.org

Alkylation: The amine can also undergo alkylation with alkyl halides or other electrophiles. This reaction can be difficult to control, often leading to mixtures of mono- and di-alkylated products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for mono-alkylation.

This compound serves as a building block for peptide synthesis. peptide.com To be incorporated into a peptide chain, it must undergo several transformations. First, the α-amino group is protected as described above (e.g., with Fmoc or Boc). masterorganicchemistry.compeptide.com Second, the ethyl ester must be hydrolyzed to the free carboxylic acid. This N-protected carboxylic acid is then "activated" to facilitate amide bond formation with the free amino group of another amino acid or peptide. thieme-connect.de

Common activating agents convert the carboxylic acid into a more reactive species, such as an active ester or a mixed anhydride. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are frequently used in peptide coupling reactions. peptide.com The N-protected, carboxyl-activated amino acid is then reacted with the N-terminus of a growing peptide chain to form a new peptide bond. thieme-connect.degoogle.com

| Reagent Class | Examples | Function |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates carboxyl group for coupling. |

| Uronium/Onium Salts | HBTU, HATU, TBTU | Highly efficient coupling reagents, often used with a base like DIEA. peptide.com |

| Phosphonium Salts | BOP, PyBOP | Activates carboxyl group, known for low racemization. |

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for transformations involving this compound would rely on a combination of kinetic studies and the investigation of reaction intermediates and transition states, often aided by computational chemistry.

Kinetic studies are crucial for understanding the rate-determining steps and the factors influencing the reaction rates of transformations involving the amino ester. One of the fundamental reactions of esters is hydrolysis, which can be catalyzed by acid or base.

For a generic base-catalyzed hydrolysis of this compound, the reaction would likely follow a second-order rate law, consistent with a bimolecular nucleophilic acyl substitution mechanism.

Rate = k[Ester][OH⁻]

A plausible set of kinetic data for the hydrolysis of a similar α-amino ester is presented below for illustrative purposes.

| [Ester] (mol/L) | [NaOH] (mol/L) | Initial Rate (mol/L·s) |

| 0.05 | 0.05 | 1.25 x 10⁻⁴ |

| 0.10 | 0.05 | 2.50 x 10⁻⁴ |

| 0.05 | 0.10 | 2.50 x 10⁻⁴ |

Table 2: Illustrative Kinetic Data for the Base-Catalyzed Hydrolysis of an α-Amino Ester.

From such data, the rate constant (k) can be determined, providing quantitative insight into the reactivity of the ester. The activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined by performing these kinetic experiments at different temperatures.

The investigation of transient species like intermediates and transition states often involves a combination of spectroscopic techniques under specific conditions (e.g., low temperature) and computational modeling.

In the case of base-catalyzed hydrolysis of this compound, the mechanism is expected to proceed through a tetrahedral intermediate.

Step 1: Nucleophilic Attack The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This step is typically fast and reversible.

Step 2: Collapse of the Intermediate The tetrahedral intermediate collapses, expelling the ethoxide ion as the leaving group to form the carboxylate. This is often the rate-determining step.

Step 3: Proton Transfer A rapid proton transfer from the carboxylic acid to the ethoxide ion yields the final products, the carboxylate salt and ethanol (B145695).

Computational studies using methods like Density Functional Theory (DFT) can be employed to model the energy profile of this reaction. nih.gov Such studies can provide valuable information about the geometries and energies of the reactants, transition states, and intermediates. researchgate.netnih.gov

| Species | Description | Relative Energy (kcal/mol) (Illustrative) |

| Reactants | This compound + OH⁻ | 0 |

| Transition State 1 (TS1) | Formation of the tetrahedral intermediate | +12.5 |

| Tetrahedral Intermediate | Sp³-hybridized carbonyl carbon | -5.0 |

| Transition State 2 (TS2) | Expulsion of the ethoxide leaving group | +15.0 (Rate-determining) |

| Products | (R)-2-amino-2-cyclopentylcarboxylate + Ethanol | -10.0 |

Table 3: Hypothetical Energy Profile for the Base-Catalyzed Hydrolysis of this compound based on Computational Models of Similar Systems.

Applications of Ethyl R 2 Amino 2 Cyclopentylacetate As a Chiral Building Block

Utilization in the Synthesis of Complex Organic Molecules

The distinct stereochemistry and functional groups of Ethyl (R)-2-amino-2-cyclopentylacetate make it a versatile starting material for the elaboration of intricate molecular architectures. Its application spans the synthesis of advanced amino acid derivatives, heterocyclic compounds, and peptidomimetics.

Precursor for Advanced Amino Acid Derivatives

The inherent chirality of this compound makes it an excellent precursor for the synthesis of more complex and sterically constrained amino acid derivatives. The cyclopentyl moiety imparts a degree of conformational rigidity that is often sought after in the design of biologically active molecules.

One common strategy involves the N-protection of the amino group, followed by modification of the ester. For instance, the amino group can be protected with common protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which allows for selective reactions at the ester functionality. The protected intermediate can then be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further synthetic transformations, including amide bond formation with other amino acids or amines to generate novel dipeptides or more extended peptide chains.

Table 1: Examples of N-Protected Derivatives of (R)-2-amino-2-cyclopentylacetic acid

| N-Protecting Group | Chemical Name of Protected Acid |

| Boc | (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopentylacetic acid |

| Cbz | (R)-2-((benzyloxycarbonyl)amino)-2-cyclopentylacetic acid |

| Fmoc | (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-cyclopentylacetic acid |

These N-protected derivatives are stable, crystalline solids that are readily purified and can be used in standard solid-phase or solution-phase peptide synthesis. The cyclopentyl group in these derivatives can influence the secondary structure of peptides, promoting specific turns or folded conformations.

Scaffold for Heterocyclic Compound Synthesis

The bifunctional nature of this compound, possessing both an amino and an ester group, makes it a suitable scaffold for the construction of various heterocyclic systems. Through cyclization reactions involving these functional groups, a range of nitrogen- and oxygen-containing heterocycles can be accessed, often with the retention of the original stereochemistry.

For example, condensation of the amino group with a β-ketoester can lead to the formation of dihydropyrimidinone derivatives. Alternatively, reaction with a 1,3-dicarbonyl compound can yield substituted pyrroles. Intramolecular cyclization strategies can also be employed. For instance, after N-acylation with a reagent containing a suitable leaving group, intramolecular nucleophilic attack by the enolized ester could lead to the formation of lactams.

The synthesis of oxazolidinones can be achieved through the reaction of the amino group with phosgene (B1210022) or its equivalents, followed by intramolecular cyclization. These heterocyclic scaffolds are prevalent in many pharmaceutically active compounds.

Role in the Construction of Peptidomimetics and Other Bio-inspired Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The rigid cyclopentyl group of this compound makes it an ideal building block for creating peptidomimetics with well-defined conformations.

Incorporation of this non-natural amino acid into a peptide sequence can induce specific secondary structures, such as β-turns or helical folds. The cyclopentyl ring restricts the rotational freedom around the N-Cα and Cα-C bonds, thereby pre-organizing the peptide backbone. This conformational constraint is a key strategy in the design of potent and selective ligands for biological targets like receptors and enzymes.

Furthermore, the amino and ester functionalities can be used as anchor points for the attachment of other pharmacophoric groups, leading to the development of novel bio-inspired structures. For instance, the amino group can be derivatized to mimic a side chain of a natural amino acid, while the carboxylic acid (after hydrolysis of the ester) can participate in amide bond formation.

Design and Synthesis of Derivatives with Controlled Stereochemistry

The chiral integrity of this compound is a critical feature that allows for the design and synthesis of derivatives with predictable and controlled stereochemistry. This is particularly important in the development of chiral ligands for asymmetric catalysis and in medicinal chemistry where stereoisomers can have vastly different biological activities.

Functionalization at the Amino Group for Ligand Development

The primary amino group of this compound is a key site for functionalization to create novel chiral ligands. These ligands can be used in asymmetric catalysis to control the stereochemical outcome of a chemical reaction.

Common modifications include the formation of Schiff bases through condensation with aldehydes, followed by reduction to yield secondary amines. Acylation with chiral carboxylic acids or reaction with chiral isocyanates can lead to the formation of diastereomeric amides or ureas. These derivatives can coordinate with metal centers, and the stereochemistry of the cyclopentylglycine moiety can effectively control the facial selectivity of reactions occurring at the metal center.

Table 2: Examples of Ligand Precursors Derived from this compound

| Reagent | Resulting Functional Group | Potential Ligand Class |

| Salicylaldehyde | Schiff Base | Salen-type Ligands |

| (S)-Naproxen chloride | Amide | Chiral Amide Ligands |

| Chiral Epoxide | β-Amino alcohol | Chiral Amino Alcohol Ligands |

The development of such ligands is an active area of research, with the aim of discovering new and more efficient catalysts for a variety of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Modifications of the Ester Group for Alternative Syntheses

While the ester group of this compound is often hydrolyzed to the corresponding carboxylic acid, it can also be directly modified to access other functional groups, providing alternative synthetic routes.

Reduction of the ester, typically with a strong reducing agent like lithium aluminum hydride (LiAlH4), affords the corresponding chiral amino alcohol, (R)-2-amino-2-cyclopentylmethanol. This amino alcohol is another versatile chiral building block that can be used in the synthesis of chiral auxiliaries, ligands, and pharmaceuticals.

The ester can also undergo transesterification with other alcohols to introduce different ester groups, which may be advantageous for solubility or reactivity in subsequent steps. Furthermore, reaction with Grignard reagents can convert the ester into a tertiary alcohol, introducing two new carbon-carbon bonds in a single step.

These modifications of the ester group significantly expand the synthetic utility of this compound, allowing for the creation of a diverse array of chiral molecules with controlled stereochemistry.

Structural Elaboration of the Cyclopentyl Moiety

The functionalization of the cyclopentyl ring of this compound and related derivatives is a key strategy for synthesizing novel chiral building blocks with diverse properties and applications. By introducing substituents onto the carbocyclic frame, researchers can modulate the steric and electronic properties of the molecule, leading to new derivatives with potential applications in medicinal chemistry and materials science. Methodologies for such elaborations primarily revolve around advanced synthetic techniques, including transition-metal-catalyzed C-H activation and enzymatic hydroxylation.

Transition-Metal-Catalyzed C-H Functionalization

A powerful and modern approach for modifying the cyclopentyl moiety involves the direct functionalization of its C-H bonds, which are typically unreactive. This is often achieved using transition-metal catalysts, such as palladium, in conjunction with a directing group. The amino and ester functionalities inherent in this compound can serve as, or be modified to become, effective directing groups that guide the catalyst to specific C-H bonds on the cyclopentyl ring, enabling site-selective reactions.

The general principle of this strategy relies on the formation of a metallacyclic intermediate. The directing group chelates to the metal center, bringing it into close proximity with a particular C-H bond on the cyclopentyl ring. This facilitates the cleavage of the C-H bond and the formation of a new carbon-metal bond, which can then undergo further reactions to introduce a new functional group.

Recent advancements have highlighted the use of bidentate directing groups, which offer robust and predictable control over the site of functionalization. For amino acids, including cyclic derivatives, these directing groups can enable selective modification at the β, γ, and δ positions of the side chain. While specific examples detailing the C-H functionalization of the cyclopentyl ring in this compound are not extensively documented in publicly available literature, the established principles from related systems provide a clear blueprint for potential transformations.

For instance, palladium-catalyzed C-H activation has been successfully employed for the arylation, alkenylation, and alkoxylation of various amino acid derivatives. These reactions typically involve a Pd(II) catalyst and an appropriate coupling partner. The choice of ligands on the palladium catalyst and the reaction conditions can be tuned to control the regioselectivity and efficiency of the functionalization.

The following table summarizes potential C-H functionalization reactions applicable to the cyclopentyl moiety, based on established methodologies for other cyclic amino acids.

| Reaction Type | Catalyst/Reagents | Potential Product | Significance |

| Arylation | Pd(OAc)₂, Aryl halide, Ligand | Ethyl (R)-2-amino-2-(arylcyclopentyl)acetate | Introduction of aromatic moieties for medicinal chemistry applications. |

| Alkenylation | Pd(OAc)₂, Alkene, Oxidant | Ethyl (R)-2-amino-2-(alkenylcyclopentyl)acetate | Creation of unsaturated derivatives for further transformations. |

| Alkoxylation | Pd(OAc)₂, Alcohol, Oxidant | Ethyl (R)-2-amino-2-(alkoxycyclopentyl)acetate | Introduction of ether functionalities to modify solubility and polarity. |

| Halogenation | Pd(OAc)₂, Halogen source | Ethyl (R)-2-amino-2-(halocyclopentyl)acetate | Installation of a handle for subsequent cross-coupling reactions. |

Enzymatic and Microbial Transformations

Biocatalytic methods offer a green and highly selective alternative for the structural elaboration of the cyclopentyl ring. Enzymes, particularly cytochrome P450 monooxygenases, are known to catalyze the hydroxylation of C-H bonds in a wide range of substrates, including cycloalkanes. This approach is attractive due to its high regio- and stereoselectivity, often targeting specific positions on the ring that are difficult to access through traditional chemical methods.

The enzymatic hydroxylation of a cyclopentyl ring typically proceeds via an iron-oxo intermediate within the enzyme's active site, which abstracts a hydrogen atom from the substrate, followed by the rebound of a hydroxyl group. Variants of cytochrome P450 enzymes have been engineered to enhance their activity and selectivity towards non-natural substrates like cycloalkanes. While direct examples of the enzymatic hydroxylation of this compound are not prominent in the literature, the successful hydroxylation of cyclopentane (B165970) and other cycloalkanes by engineered P450 enzymes suggests the feasibility of this approach.

The introduction of a hydroxyl group onto the cyclopentyl ring would yield a valuable derivative, ethyl (R)-2-amino-2-(hydroxycyclopentyl)acetate. The position and stereochemistry of the hydroxyl group would be determined by the specific enzyme used. Such hydroxy-derivatives are versatile intermediates that can be further modified, for example, by oxidation to ketones or by conversion into other functional groups.

Microbial transformations, employing whole-cell systems of bacteria or fungi, can also be utilized for the structural modification of the cyclopentyl moiety. These systems contain a variety of enzymes that can perform a range of chemical transformations, including hydroxylations, oxidations, and reductions. The use of whole-cell biocatalysts can be advantageous as it avoids the need for enzyme purification and cofactor regeneration.

The table below outlines potential enzymatic transformations for the cyclopentyl moiety.

| Transformation | Biocatalyst | Potential Product | Advantages |

| Hydroxylation | Cytochrome P450 Monooxygenase | Ethyl (R)-2-amino-2-(hydroxycyclopentyl)acetate | High regio- and stereoselectivity, mild reaction conditions. |

| Oxidation | Alcohol Dehydrogenase | Ethyl (R)-2-amino-2-(oxocyclopentyl)acetate | Selective oxidation of hydroxylated intermediates. |

Computational and Theoretical Chemistry Studies on Ethyl R 2 Amino 2 Cyclopentylacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is employed to determine the electronic structure of molecules, from which a wide range of properties can be derived. For Ethyl (R)-2-amino-2-cyclopentylacetate, DFT calculations are instrumental in understanding its fundamental chemical nature.

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using DFT maps the potential energy surface of the molecule by systematically rotating its flexible dihedral angles—specifically around the Cα-C(O), C(O)-O, O-CH2, and Cα-N bonds.

This process identifies various stable low-energy conformers and the energy barriers that separate them. The cyclopentyl ring itself can adopt different puckered conformations, such as envelope and twist forms, which further adds to the complexity of the energy landscape. By calculating the single-point energies of numerous potential structures, a landscape is generated, revealing the most probable shapes the molecule will adopt. The global minimum on this surface represents the most stable conformer. These studies often employ functionals like B3LYP with basis sets such as 6-31G(d,p) to provide reliable geometric and energetic data. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-Cα-C(O)-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| 1 (Global Minimum) | -165° | 0.00 | 75.3 |

| 2 | 60° | 1.25 | 13.5 |

| 3 | -75° | 2.10 | 4.8 |

Note: Data are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are highly effective in predicting spectroscopic data, which can be crucial for structural confirmation and analysis. nih.govdergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). mdpi.com By optimizing the geometry of the lowest energy conformer and performing GIAO calculations, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra can be compared with experimental data to confirm the structure or assign specific signals. mdpi.comnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the vibrational modes of the molecule (e.g., N-H stretch, C=O stretch, C-O stretch). The calculated frequencies and their corresponding intensities can be plotted to produce a theoretical spectrum that aids in the interpretation of experimental IR data. nih.govresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| ¹H NMR (ppm) | 3.95 | -CH (α-carbon) |

| 4.20 | -OCH₂- (ethyl) | |

| 1.25 | -CH₃ (ethyl) | |

| 1.50-1.90 | -CH₂- (cyclopentyl) | |

| 2.10 | -NH₂ | |

| ¹³C NMR (ppm) | 174.5 | C=O (ester) |

| 61.0 | -OCH₂- (ethyl) | |

| 58.0 | Cα (α-carbon) | |

| 30.0, 24.5 | -CH₂- (cyclopentyl) | |

| 14.2 | -CH₃ (ethyl) | |

| IR Frequencies (cm⁻¹) | 3350, 3280 | N-H stretching |

| 2960, 2870 | C-H stretching | |

| 1735 | C=O stretching (ester) |

Note: Data are hypothetical, based on typical values for similar functional groups, and for illustrative purposes.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for investigating the pathways of chemical reactions. For reactions involving this compound, such as its synthesis or derivatization, DFT can be used to map the entire reaction coordinate. This involves locating the structures of reactants, products, and, most importantly, the high-energy transition states (TS) that connect them.

By calculating the energies of these stationary points, the activation energy (the difference in energy between the reactants and the transition state) can be determined, providing insight into the reaction's feasibility and rate. researchgate.net The intrinsic reaction coordinate (IRC) can be followed to confirm that a located transition state correctly links the desired reactants and products. This level of detail helps in understanding reaction stereoselectivity and optimizing reaction conditions.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a broader range of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are particularly useful for exploring its interactions with larger systems like proteins.

Ligand-Protein Interaction Simulations (without biological activity or clinical context)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). youtube.commdpi.com This technique is fundamental in structure-based drug design. In a typical simulation, a 3D model of this compound is placed in the binding site of a protein, and a scoring function is used to estimate the strength of the interaction, often reported as a binding energy or score. nih.gov

The simulation explores various poses of the ligand within the binding site, considering its conformational flexibility. The results provide a detailed atomic-level view of the intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. nih.govresearchgate.net These simulations are purely computational and focus on the physicochemical complementarity between the ligand and the protein binding pocket.

Table 3: Hypothetical Docking Simulation Results for this compound with a Generic Protein Binding Site

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | ASP 120, TYR 85, LEU 150, VAL 78 |

| Hydrogen Bonds | Amino group (-NH₂) with ASP 120 backbone C=O (Distance: 2.9 Å) |

| Carbonyl group (C=O) with TYR 85 side-chain -OH (Distance: 3.1 Å) |

| Hydrophobic Interactions | Cyclopentyl ring with LEU 150 and VAL 78 side-chains |

Note: Data are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their properties. mdpi.com For a series of analogues of this compound, a QSAR model can be developed by first calculating a set of molecular descriptors for each compound.

These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., partial charges), and topological indices (e.g., connectivity indices). nih.gov Using statistical techniques like multiple linear regression (MLR), a model is built that correlates these descriptors with a measured activity. mdpi.com The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with desired properties. The statistical quality of the model is assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). mdpi.com

Table 4: Example of a Hypothetical 2D-QSAR Model Equation

| Parameter | Description |

|---|---|

| Model Equation | pActivity = 0.65 * ClogP - 0.21 * TPSA + 0.05 * MW + 2.5 |

| Descriptors Used | ClogP (Calculated LogP), TPSA (Topological Polar Surface Area), MW (Molecular Weight) |

| Statistical Metrics | n = 30, R² = 0.85, Q² = 0.72, F = 45.6, p < 0.001 |

Note: Data are hypothetical and for illustrative purposes.

Advanced Computational Techniques

The conformational dynamics, electronic properties, and reactivity of chiral molecules like this compound can be extensively studied using advanced computational methods. These techniques provide insights at an atomic level of detail that are often inaccessible through experimental means alone. The primary approaches for such investigations are ab initio molecular dynamics, which models the motion of atoms over time, and quantum chemical calculations, which describe the electronic structure of the molecule.

Ab initio molecular dynamics (AIMD) is a powerful simulation method that calculates the forces acting on atoms directly from electronic structure theory during a molecular dynamics simulation. nih.govmdpi.com This approach avoids the need for pre-parameterized force fields used in classical molecular dynamics, offering a more accurate and transferable description of chemical systems, particularly for studying dynamic processes, chemical reactions, and systems where bond breaking or formation occurs. mdpi.com

For this compound, AIMD simulations, often employing methods like Car-Parrinello molecular dynamics (CPMD), would be invaluable for several areas of investigation: mdpi.com

Conformational Dynamics: The cyclopentyl ring, the amino group, and the ethyl ester group all have rotational and vibrational degrees of freedom. AIMD can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers for transition between them. This is crucial for understanding how the molecule's shape fluctuates in different environments.

Solvation Effects: By including explicit solvent molecules (e.g., water) in the simulation box, AIMD can model the detailed interactions, such as hydrogen bonding, between the amino acid ester and the solvent. nih.gov This would reveal how the solvent influences the conformational preferences and the reactivity of the amino and ester functional groups. researchgate.net

Vibrational Spectra: AIMD simulations can be used to compute the vibrational frequencies of the molecule, providing a theoretical infrared (IR) spectrum. This can be compared with experimental spectra to validate the computational model and to help assign spectral features to specific molecular motions.

An AIMD simulation of this compound would involve setting up a simulation cell containing one or more molecules of the compound, with or without solvent. The electronic structure would typically be calculated at each step using Density Functional Theory (DFT). The simulation would track the positions of the atoms over a period of picoseconds, generating a trajectory that can be analyzed to extract dynamic and structural information. mdpi.com

Illustrative Data Table: Hypothetical AIMD-Derived Structural Parameters

The following table presents hypothetical, illustrative data for key structural parameters of this compound that could be obtained from an AIMD simulation. This data is based on typical values for similar chemical moieties and is not from an actual simulation.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Average Value (Å or °) | Fluctuation (±) |

| Bond Lengths | |||||

| C(carbonyl)-O(ester) | C | O | - | 1.21 | 0.03 |

| C(carbonyl)-Cα | C | C | - | 1.52 | 0.04 |

| Cα-N | C | N | - | 1.47 | 0.05 |

| Bond Angles | |||||

| O-C(carbonyl)-Cα | O | C | C | 125.0 | 3.5 |

| N-Cα-C(carbonyl) | N | C | C | 110.5 | 4.0 |

| Dihedral Angles | |||||

| N-Cα-C(carbonyl)-O | N | Cα | C | Variable | - |

| Cα-C-O-C(ethyl) | Cα | C | O | Variable | - |

Quantum chemical calculations are employed to solve the time-independent Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and properties. Density Functional Theory (DFT) is a widely used method in this category due to its favorable balance of accuracy and computational cost. semanticscholar.org

For this compound, DFT calculations would be instrumental in understanding its intrinsic chemical nature.

Molecular Orbitals: These calculations determine the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Electron Density and Electrostatic Potential: Calculations can produce maps of electron density, showing where electrons are most likely to be found. The molecular electrostatic potential (MEP) can be mapped onto this density surface, indicating regions of positive and negative potential. This allows for the prediction of sites susceptible to electrophilic or nucleophilic attack.

These calculations are typically performed on a single, optimized geometry of the molecule in the gas phase or using a continuum solvation model to approximate the effects of a solvent. researchgate.net

Illustrative Data Table: Hypothetical Quantum Chemical Properties

This table shows representative electronic properties for this compound that could be derived from DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory). This data is for illustrative purposes only.

| Property | Calculated Value | Units |

| Energy of HOMO | -6.5 | eV |

| Energy of LUMO | 1.8 | eV |

| HOMO-LUMO Gap | 8.3 | eV |

| Dipole Moment | 2.1 | Debye |

| Mulliken Charge on N atom | -0.45 | e |

| Mulliken Charge on C=O | +0.38 | e |

Advanced Spectroscopic and Analytical Characterization Beyond Stereochemistry

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For Ethyl (R)-2-amino-2-cyclopentylacetate, the molecular formula is C₉H₁₇NO₂. The theoretical monoisotopic mass is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). In practice, analysis is often performed on the protonated molecule, [M+H]⁺, generated through soft ionization techniques like electrospray ionization (ESI). The comparison between the experimentally measured exact mass of the protonated ion and its calculated theoretical value provides definitive confirmation of the molecular formula. A mass accuracy measurement within a few parts per million (ppm) is considered conclusive evidence.

Table 1: Theoretical HRMS Data for this compound This interactive table summarizes the calculated high-resolution mass data for the target compound.

| Species | Molecular Formula | Calculated Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₇NO₂ | 171.12593 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a characteristic spectrum of absorption bands. oregonstate.edu

The IR spectrum of this compound is expected to display distinct absorption bands that confirm the presence of its key functional groups: the primary amine (-NH₂), the ester (-COOC₂H₅), and the aliphatic cyclopentyl and ethyl moieties. The primary amine is characterized by a pair of medium-intensity stretching vibrations, while the ester group is identified by a very strong carbonyl (C=O) stretch and a C-O stretch. lumenlearning.compressbooks.pub The aliphatic C-H bonds of the rings and alkyl chains produce strong absorptions just below 3000 cm⁻¹. libretexts.org

Table 2: Predicted Infrared (IR) Absorption Bands for this compound This interactive table details the expected IR frequencies and their corresponding vibrational modes and functional groups.

| Wavenumber Range (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| 3350 - 3500 | N-H Asymmetric & Symmetric Stretch | Primary Amine | Medium (two peaks) |

| 2850 - 2980 | C-H Stretch | Aliphatic (Cyclopentyl, Ethyl) | Strong |

| 1735 - 1750 | C=O Stretch | Ester | Strong, Sharp |

| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine | Medium-Variable |

Raman Spectroscopy and Vibrational Analysis

Raman spectroscopy is a form of vibrational spectroscopy that serves as a valuable complement to IR spectroscopy. mdpi.com While IR measures the absorption of light, Raman measures the inelastic scattering of light. This technique is particularly sensitive to vibrations in non-polar or symmetric bonds, which may be weak or inactive in an IR spectrum.

For this compound, Raman spectroscopy would provide detailed information about the carbon skeleton. The C-C bond vibrations within the cyclopentyl ring and the ethyl group, which are often weak in the IR spectrum, would produce more prominent signals in the Raman spectrum. A normal co-ordinate analysis, similar to studies performed on related cyclic molecules like cyclopentanone, can be used to assign the complex vibrational modes of the cyclopentyl ring, including ring puckering and twisting frequencies. researchgate.net This detailed vibrational analysis provides a comprehensive "fingerprint" of the molecule's skeletal structure.

Table 3: Expected Raman Shifts for Key Structural Features This interactive table highlights the structural features of this compound that are well-suited for Raman analysis.

| Wavenumber Range (cm⁻¹) | Vibration Mode | Structural Feature |

|---|---|---|

| 2850 - 3000 | C-H Stretch | Aliphatic (Cyclopentyl, Ethyl) |

| 1440 - 1470 | CH₂ Bend | Aliphatic (Cyclopentyl, Ethyl) |

| 800 - 1200 | C-C Stretch | Cyclopentyl and Ethyl Skeleton |

Two-Dimensional (2D) NMR Spectroscopy for Structural Elucidation

While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) NMR spectroscopy is essential for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, especially for complex molecules. libretexts.orgspringernature.com By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments map out the entire molecular framework.

Key 2D NMR experiments for the structural elucidation of this compound include:

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal the connectivity within the ethyl group (correlating the -CH₂- and -CH₃ protons) and map out the coupled protons around the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their known proton assignments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations This interactive table outlines the predicted NMR data and the expected correlations that would confirm the molecular structure.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 (Quaternary) | - | ~60 | H3/H6 → C2; H8 → C2 |

| C3, C6 (Cyclopentyl) | ~1.5 - 1.9 | ~35 | H3/H6 → C4/C5 |

| C4, C5 (Cyclopentyl) | ~1.4 - 1.7 | ~24 | H4/C5 → C3/C6 |

| C7 (C=O) | - | ~175 | H8 → C7 |

| C8 (-OCH₂-) | ~4.1 | ~61 | H9 → C8 |

| C9 (-CH₃) | ~1.2 | ~14 | H8 → C9 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. mdpi.comjmaterenvironsci.com It is an excellent method for assessing the purity of this compound and identifying any volatile impurities from the synthesis or storage process. researchgate.net

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and affinity for the GC column. A highly pure sample of this compound would yield a single, sharp peak at a characteristic retention time. The mass spectrometer then fragments the eluted compound and records the mass-to-charge ratio of these fragments. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint. The spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 171, along with characteristic fragment ions resulting from the loss of the ethoxy group (-OC₂H₅) or cleavage of the cyclopentyl ring.

Table 5: Expected GC-MS Fragmentation Data This interactive table lists the major ions expected in the mass spectrum of this compound following GC separation.

| m/z | Ion | Fragment Lost |

|---|---|---|

| 171 | [C₉H₁₇NO₂]⁺˙ | Molecular Ion |

| 126 | [M - OC₂H₅]⁺ | Ethoxy Radical |

| 102 | [M - COOC₂H₅]⁺ | Carboethoxy Radical |

Fundamental Biological Interactions of Ethyl R 2 Amino 2 Cyclopentylacetate

Studies on Molecular Recognition and Binding Mechanisms

Currently, there is a lack of published research focusing on the molecular recognition and binding mechanisms of Ethyl (R)-2-amino-2-cyclopentylacetate.

Interaction with Specific Enzymes or Receptors at a Mechanistic Level

No specific enzymes or receptors have been identified in the available literature as targets for this compound. Mechanistic studies that would elucidate how this compound interacts with biological macromolecules at a molecular level are absent. Such studies would typically involve techniques like X-ray crystallography, NMR spectroscopy, or computational modeling to define the binding site and the nature of the chemical interactions.

Substrate Mimicry and Competitive Binding Investigations

There are no available studies investigating the potential for this compound to act as a substrate mimic or to engage in competitive binding with endogenous ligands. The structural similarity of its core, (R)-2-amino-2-cyclopentylacetic acid, to natural amino acids suggests that it could potentially interact with amino acid transporters or enzymes that process amino acids, but this has not been experimentally verified.

Structure-Activity Relationship (SAR) Studies at a Molecular Level

Detailed Structure-Activity Relationship (SAR) studies for this compound are not described in the current body of scientific literature.

Influence of Stereochemistry on Binding Affinity

While the "(R)" designation specifies a particular stereochemistry at the alpha-carbon, which is crucial for biological activity, comparative studies on the binding affinity of the (R)- versus the (S)-enantiomer or the racemic mixture have not been published. The specific influence of this stereoisomer on the binding to any particular biological target is therefore unknown.

Impact of Functional Group Modifications on Molecular Interactions

Research detailing how modifications to the functional groups of this compound—such as altering the ethyl ester to other alkyl esters or modifying the cyclopentyl ring—affect its molecular interactions is not available. SAR studies of this nature are essential for understanding the pharmacophore and for optimizing the compound for any potential therapeutic application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.